molecular formula C14H11NO3S B5656066 3-(4-METHYLPHENOXY)-1??,2-BENZOTHIAZOLE-1,1-DIONE

3-(4-METHYLPHENOXY)-1??,2-BENZOTHIAZOLE-1,1-DIONE

Cat. No.: B5656066
M. Wt: 273.31 g/mol
InChI Key: FLSDHBCPSJYIRP-UHFFFAOYSA-N
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Description

3-(4-Methylphenoxy)-1,2-benzothiazole-1,1-dione is an organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a 4-methylphenoxy group attached to the benzothiazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylphenoxy)-1,2-benzothiazole-1,1-dione typically involves the condensation of 4-methylphenol with 2-aminobenzenethiol, followed by cyclization and oxidation steps. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the condensation and cyclization processes. For example, the condensation reaction can be carried out in the presence of a strong acid like hydrochloric acid, while the cyclization step may require heating under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylphenoxy)-1,2-benzothiazole-1,1-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, or nitrating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

3-(4-Methylphenoxy)-1,2-benzothiazole-1,1-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Methylphenoxy)-1,2-benzothiazole-1,1-dione involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzenethiol: A precursor in the synthesis of benzothiazoles.

    4-Methylphenol: A starting material for the synthesis of various organic compounds.

    Benzothiazole: The parent compound of the benzothiazole class.

Uniqueness

3-(4-Methylphenoxy)-1,2-benzothiazole-1,1-dione is unique due to the presence of the 4-methylphenoxy group, which imparts distinct chemical and physical properties compared to other benzothiazoles. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-(4-methylphenoxy)-1,2-benzothiazole 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3S/c1-10-6-8-11(9-7-10)18-14-12-4-2-3-5-13(12)19(16,17)15-14/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLSDHBCPSJYIRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=NS(=O)(=O)C3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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